Home > Products > Screening Compounds P108379 > 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde - 1183623-74-6

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Catalog Number: EVT-1742903
CAS Number: 1183623-74-6
Molecular Formula: C11H9FN2O
Molecular Weight: 204.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates an improved cutaneous safety profile compared to earlier Akt inhibitors [, ]. This compound exhibits low activity in inducing HaCaT (human keratinocyte cell line) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potency []. It has been approved for clinical trials by the National Medical Products Administration (NMPA) [].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: This compound serves as a positron emission tomography (PET) ligand for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain [, ]. [11C]MG2-1812 exhibits high potency and selectivity for mGlu2, favorable lipophilicity, and specific binding in rat brain tissue sections [, ].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase []. It displays nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is an inhibitor of kinases containing a rare cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

(2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its potential in combination therapies with anti-cancer agents or radiation therapy [, ].
Overview

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound classified as an aromatic aldehyde. It features a benzaldehyde core with a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position. This compound is notable for its potential applications in medicinal chemistry and material science, serving as a building block in the synthesis of more complex organic molecules and as a precursor for pharmaceutical agents .

Source

The compound can be synthesized through various chemical reactions, including fluorination and pyrazole moiety introduction. It has been studied for its biological activity, particularly its interactions with enzymes and potential therapeutic effects .

Classification

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde belongs to the following categories:

  • Chemical Class: Aromatic aldehydes
  • Functional Groups: Aldehyde, Fluoro group, Pyrazole
  • CAS Number: 99662-34-7
Synthesis Analysis

Methods

The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves multi-step organic reactions. A common synthetic route includes:

  1. Fluorination of Benzaldehyde: A suitable benzaldehyde precursor undergoes fluorination to introduce the fluorine atom at the desired position.
  2. Introduction of Pyrazole Moiety: The pyrazole group is then introduced through a reaction with 1-methylpyrazole, often facilitated by catalysts and specific reaction conditions to optimize yield and purity.

Technical Details

The synthesis often employs controlled temperatures and solvents to ensure high efficiency. Techniques such as continuous flow chemistry may also be utilized to enhance production sustainability .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Weight: 198.21 g/mol
  • Boiling Point: Not available
  • InChI Key: Specific identifier for chemical databases.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions, including:

  1. Oxidation: Can be oxidized to form 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
  2. Reduction: Reduction leads to the formation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
  3. Substitution Reactions: Various nucleophiles can react with the aldehyde group, leading to substituted derivatives.

Technical Details

Reaction conditions vary based on the desired product but typically involve specific catalysts and controlled environments to maximize yields .

Mechanism of Action

Process

The mechanism of action for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde primarily revolves around its interaction with biological targets, such as enzymes involved in metabolic pathways.

Data

Research indicates that this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), affecting NAD+ synthesis and influencing cellular metabolism and gene expression .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Important chemical properties include:

  • Reactivity: The aldehyde functional group is reactive towards nucleophiles.
  • Stability: The presence of fluorine enhances stability compared to non-fluorinated analogs.

Relevant data regarding toxicity and safety are essential for handling this compound in laboratory settings .

Applications

Scientific Uses

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential antimicrobial and anticancer properties.
  2. Material Science: Used as a precursor in the synthesis of advanced materials, including polymers with specific functionalities.
  3. Biochemical Research: Explored for its role in enzyme inhibition studies, particularly in metabolic pathways involving NAD+ .

This compound's unique chemical structure allows it to serve as a versatile building block in various synthetic applications across multiple fields of research.

Introduction to 2-Fluoro-4-(1-Methyl-1H-Pyrazol-4-yl)Benzaldehyde in Contemporary Medicinal Chemistry

Rationale for Molecular Design: Pyrazole-Benzaldehyde Hybrids as Bioisosteric Scaffolds

The strategic molecular design of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exemplifies contemporary bioisosteric principles in kinase inhibitor development. This hybrid scaffold integrates two pharmacophoric elements: a fluorinated benzaldehyde moiety and a 1-methyl-1H-pyrazole system. The benzaldehyde group (–CHO) serves as a versatile synthetic handle for constructing Schiff bases, hydrazones, or serving as an intermediate for heterocyclic annulation reactions. This functional group enables rapid derivatization into secondary pharmacophores, enhancing target engagement versatility [4] [8].

The pyrazole ring acts as a privileged bioisostere for amide bonds or other nitrogen-containing heterocycles. Its incorporation enhances metabolic stability compared to imidazole analogs due to decreased susceptibility to oxidative metabolism by cytochrome P450 enzymes. This stability stems from the pyrazole's strong acidic character, which modulates its electronic properties [9]. The N-methyl substitution at the pyrazole's 1-position eliminates hydrogen-bond donor capacity but improves membrane permeability and reduces susceptibility to metabolic N-dealkylation [9].

  • Electronic and Steric Optimization: The ortho-fluorine atom on the benzaldehyde ring induces significant electronic effects. Fluorine's strong electron-withdrawing character modulates the aldehyde's electrophilicity, enhancing reactivity toward nucleophiles in synthetic applications. Sterically, the compact fluorine atom (van der Waals radius ~1.47 Å) occupies minimal space while participating in dipole-dipole interactions with target proteins [8]. The 4-(1-methylpyrazol-4-yl) positioning creates a coplanar conformation between aromatic systems, facilitating optimal π-stacking interactions in kinase ATP-binding pockets. This geometric arrangement mimics natural purine nucleobases, enabling competitive ATP displacement [9].

Table 1: Structural Features of Related Pyrazole-Benzaldehyde Hybrids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehydeC₁₁H₉FN₂O200.21Ortho-fluoroaldehyde; Pyrazole N1-methylated at C4 position
4-Pyrazol-1-yl-benzaldehydeC₁₀H₈N₂O172.18Unsubstituted pyrazole; Aldehyde para to pyrazole linkage
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehydeC₁₂H₁₂N₂O200.24Ortho-methyl instead of fluoro; C4-methylated pyrazole
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehydeC₁₁H₉FN₂O200.21Regioisomeric fluoro substitution relative to aldehyde
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehydeC₁₁H₉FN₂O200.21Pyrazole linked at C3 position; Meta-fluoro substitution

Historical Evolution of Pyrazole-Containing Kinase Inhibitors in Oncology

Pyrazole-based kinase inhibitors have undergone transformative evolution in oncology therapeutics since the early 2000s. The unfused pyrazole scaffold has emerged as a critical structural component in targeted cancer therapies, with eight FDA-approved pyrazole-containing protein kinase inhibitors as of 2023 [9]. These inhibitors exploit the pyrazole's ability to act as a purine bioisostere, mimicking adenine's binding interactions within kinase ATP-binding sites while conferring enhanced selectivity and pharmacokinetic properties.

  • Generational Development: First-generation pyrazole kinase inhibitors (e.g., crizotinib, approved 2011) established the scaffold's viability against receptor tyrosine kinases like ALK and ROS1. Crizotinib's structure incorporates a pyrazole core coordinated to a central metal-binding motif, demonstrating significant activity in ALK-rearranged non-small cell lung cancer [9]. Second-generation compounds (e.g., encorafenib, approved 2018) optimized binding kinetics and resistance profiles through strategic substitutions. Encorafenib's difluorinated phenyl-pyrazole system enhances BRAF V600E mutant inhibition while reducing paradoxical MAPK pathway activation [5] [9].

  • Target Diversity: Pyrazole-containing inhibitors have demonstrated efficacy against diverse kinase targets:

  • Receptor Tyrosine Kinases (RTKs): Erdafitinib (FGFR inhibitor) features a N-methylpyrazole moiety critical for binding pocket penetration [9].
  • Serine/Threonine Kinases: Encorafenib's pyrazole occupies the BRAF-specific hydrophobic region adjacent to the ATP cleft [5].
  • Cytoplasmic Tyrosine Kinases: Pirtobrutinib (BTK inhibitor) utilizes a pyrazolopyrimidine scaffold for reversible inhibition [9].

Table 2: FDA-Approved Pyrazole-Containing Kinase Inhibitors in Oncology (2011-2023)

Inhibitor (Approval Year)Primary Kinase TargetsStructural Role of PyrazoleTherapeutic Indication
Crizotinib (2011)ALK, ROS1, METCentral scaffold coordinating with metal ionALK-positive NSCLC
Ruxolitinib (2011)JAK1/JAK2N-methylpyrazole as solvent-exposed moietyMyelofibrosis, Polycythemia vera
Encorafenib (2018)BRAF V600EDifluorophenyl-pyrazole occupying hydrophobic pocketBRAF-mutant melanoma, colorectal cancer
Erdafitinib (2019)FGFR1-4Terminal N-methylpyrazole enhancing solubilityFGFR-altered urothelial carcinoma
Pralsetinib (2020)RETPyrazole as hinge-binding motifRET-fusion positive NSCLC and thyroid cancer
Pirtobrutinib (2023)BTKPyrazolopyrimidine core enabling reversible bindingRelapsed/refractory mantle cell lymphoma

The structural success of pyrazole derivatives stems from their conformational adaptability in kinase binding pockets. The pyrazole nitrogen atoms form critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR, Glu917 in BRAF), while substituents modulate selectivity. For 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde derivatives, the ortho-fluorine may engage in halogen bonding with carbonyl oxygens or backbone amides, a feature exploited in third-generation kinase inhibitors [5] [9]. Contemporary research focuses on hybrid molecules where this benzaldehyde serves as a linker to secondary pharmacophores targeting allosteric sites, enabling dual kinase inhibition or protease targeting [8].

  • Synthetic Versatility: The aldehyde functionality in 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde enables efficient derivatization via:
  • Condensation Reactions: Formation of hydrazones (antitumor agents) and imines (PROTAC linkers)
  • Nucleophilic Addition: Creation of secondary alcohols for solubility enhancement
  • Multi-component Reactions: Rapid generation of polyheterocyclic libraries [6] [8]

This synthetic flexibility accelerates structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic properties for kinase selectivity. Recent advances have demonstrated improved tumor cell line cytotoxicity (IC₅₀ values reaching low micromolar range) through strategic modifications of this core scaffold [4] [8].

Properties

CAS Number

1183623-74-6

Product Name

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

IUPAC Name

2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde

Molecular Formula

C11H9FN2O

Molecular Weight

204.2 g/mol

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3

InChI Key

ZXKSFQWPPNSCOS-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.